Pr(i-PrCp)₃ Achieves a 2.3× Higher ALD Growth Rate for Pr₂O₃ Compared to Pr(EtCp)₃
In Atomic Layer Deposition (ALD) of Pr₂O₃ using water as the co-reactant, the choice of precursor has a direct and quantifiable impact on deposition efficiency. Tris(i-propylcyclopentadienyl)praseodymium (Pr(i-PrCp)₃) exhibits a growth rate of 0.85 Å/cycle under self-limiting conditions [1]. This is significantly higher than the 0.37 Å/cycle reported for its closest analog, tris(ethylcyclopentadienyl)praseodymium (Pr(EtCp)₃), when used under comparable ALD conditions [2]. This difference corresponds to a 2.3-fold increase in growth rate, which translates directly to higher process throughput and reduced manufacturing cycle times.
| Evidence Dimension | ALD Growth Rate of Pr₂O₃ |
|---|---|
| Target Compound Data | 0.85 Å/cycle |
| Comparator Or Baseline | Pr(EtCp)₃ at 0.37 Å/cycle |
| Quantified Difference | 2.3× higher |
| Conditions | ALD using H₂O as co-reactant; growth temperatures within respective ALD windows (275-325°C for Pr(i-PrCp)₃, similar for Pr(EtCp)₃). |
Why This Matters
A higher growth rate directly increases tool productivity and reduces cost-of-ownership in semiconductor manufacturing, a critical factor when selecting a precursor for high-volume production.
- [1] Waduge, W. L. I. (2019). Atomic Layer Deposition (ALD) and Atomic Layer Etching (ALE) of Thin Films: Synthesis and Characterization of a New Class of ALD Precursors, ALD of PrAlO3 Thin Films, and Thermal ALE of Cobalt Metal Films. Ph.D. Dissertation, Wayne State University. View Source
- [2] Rao, V. P., Besancon, B., Omarjee, V., & Dussarrat, C. (2010). Development of Lanthanide Precursors as Dopants for Advanced High-k Materials. ECS Transactions, 33(3), 145-150. View Source
